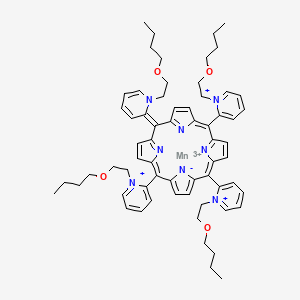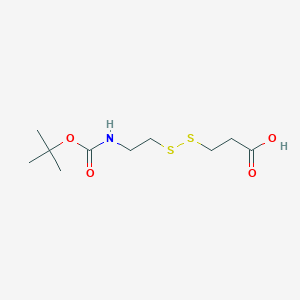
Bromoacetamido-PEG8-t-butyl ester
説明
Bromoacetamido-PEG8-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The bromoacetamide group in Bromoacetamido-PEG-t-Butyl ester can be used to selectively modify cysteine residues in proteins, which can alter their activity or binding properties . The t-butyl ester group can also protect other functional groups during chemical reactions .Molecular Structure Analysis
The molecular formula of this compound is C25H48BrNO11 . It has a molecular weight of 618.6 g/mol .Chemical Reactions Analysis
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .科学的研究の応用
Enantioselective Synthesis
Bromoacetamido-PEG8-t-butyl ester plays a role in enantioselective synthesis. For instance, it has been used in the coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, which are precursors to various chiral compounds like glycidic esters, acetate aldols, and amino acid esters (Corey & Choi, 1991).
PEGylation in Pharmaceutical Industries
PEGylation, which involves the chemical conjugation with the polyethylene glycol molecule (PEG), is significantly enhanced by bromoacetylation. This process is critical in pharmaceutical industries to improve the pharmacokinetic properties of bioactive compounds. Bromoacetyl-mPEG-ester, derived from this process, shows potential for further biochemical applications (Lima et al., 2020).
Catalytic Reactions
This compound is used in catalytic reactions such as the Wittig-type olefination. This process, catalyzed by PEG-supported telluride, allows for the efficient production of beta-substituted or alpha,beta-disubstituted unsaturated esters with excellent stereoselectivity (Huang et al., 2002).
Drug Development
In drug development, the compound has been used to link t-butyl esters of α4 integrin inhibitors to a branched PEG. This method achieves sustained levels and bioactivity of these inhibitors in vivo, highlighting its potential in therapeutic applications (Smith et al., 2013).
Material Science and Battery Technology
In the field of material science and battery technology, this compound contributes to the development of poly(ionic liquid) based copolymer electrolytes. These are used for dynamic-reversible adsorption of lithium polysulfides in lithium-sulfur batteries, improving battery performance and efficiency (Cai et al., 2019).
作用機序
Target of Action
Bromoacetamido-PEG8-t-butyl ester primarily targets nucleophilic sites within biomolecules, such as proteins and nucleic acids. The bromide group in the compound acts as a leaving group, facilitating nucleophilic substitution reactions. This allows the compound to covalently modify specific amino acid residues, such as cysteine, within proteins .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution mechanism. The bromide group is displaced by a nucleophile, typically the thiol group of a cysteine residue in proteins. This reaction forms a stable covalent bond between the compound and the protein, leading to the modification of the protein’s structure and function .
Biochemical Pathways
By modifying cysteine residues, this compound can affect various biochemical pathways. For example, it can inhibit the activity of enzymes that rely on cysteine residues for their catalytic function. This can lead to downstream effects such as altered signal transduction, disrupted metabolic pathways, and changes in cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEG8 spacer increases the compound’s solubility in aqueous media, enhancing its bioavailability. The t-butyl ester group can be deprotected under acidic conditions, allowing for controlled release and activation of the compound in specific environments .
Result of Action
At the molecular level, the covalent modification of proteins by this compound can lead to changes in protein conformation, activity, and interactions. At the cellular level, these modifications can result in altered cell signaling, disrupted metabolic processes, and potentially cell death if critical proteins are affected .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the efficacy and stability of this compound. For instance, the t-butyl ester group is stable under neutral conditions but can be deprotected in acidic environments, allowing for targeted activation. Additionally, the hydrophilic PEG spacer helps maintain solubility and stability in aqueous environments .
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48BrNO11/c1-25(2,3)38-24(29)4-6-30-8-10-32-12-14-34-16-18-36-20-21-37-19-17-35-15-13-33-11-9-31-7-5-27-23(28)22-26/h4-22H2,1-3H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWCFBGOCYWQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48BrNO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115930 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2055041-16-0 | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22,25-Octaoxa-28-azatriacontanoic acid, 30-bromo-29-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901115930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-8-((2-amino-4-methylpentyl)oxy)-4,6-dimethyl-5-oxo-5,6-dihydrobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B606299.png)





![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)
